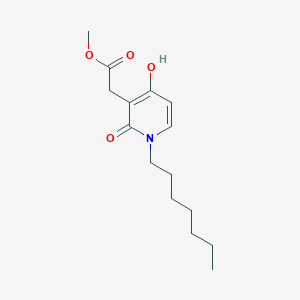

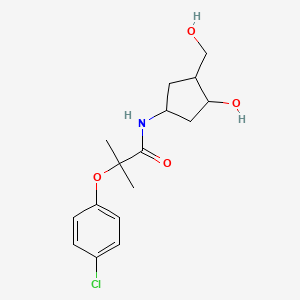

Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

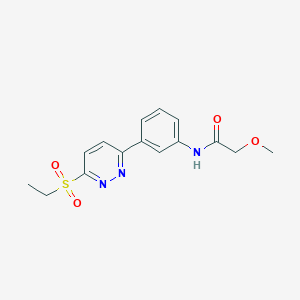

“Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate” is a chemical compound with the CAS Number: 439096-01-2 . It has a molecular weight of 281.35 g/mol . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C15H23NO4 . The InChI Code for this compound is 1S/C15H23NO4/c1-3-4-5-6-7-9-16-10-8-13(17)12(15(16)19)11-14(18)20-2/h8,10,12H,3-7,9,11H2,1-2H3 .Physical and Chemical Properties Analysis

The compound is reported to be a solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Applications De Recherche Scientifique

Chemical Modification for Enhanced Properties

- Methylation of Pyridine Moiety: The displacement of the methyl group in the pyridine moiety, as studied in pyrido[1,2-a]pyrimidine nuclei, is a strategy to optimize the biological properties of related compounds. Such modifications have shown increased biological activity in para-substituted derivatives, suggesting potential applications in developing new analgesics (Ukrainets et al., 2015).

Synthesis and Structural Analysis

- Synthesis of Pyridyl–Pyrazole-3-One Derivatives: The synthesis of novel compounds related to pyridyl derivatives has been achieved. These compounds have displayed selective antimicrobial activity against various bacterial and fungal strains, indicating their potential in antimicrobial applications (Huang et al., 2017).

- Molecular and Crystal Structures: Studies have been conducted on the molecular and crystal structures of hydroxy derivatives of hydropyridine, which help in understanding the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Antimicrobial and Antitumor Activities

- Antimicrobial Activity of Pyrrol Derivatives: Methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates synthesized from methyl 3,4,6-trioxoalkanoates have shown antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential in antimicrobial research (Mukovoz et al., 2017).

Miscellaneous Applications

- Synthesis of Radio Labelled Leukotriene Inhibitor: A short synthesis process for a compound structurally similar to Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has been utilized for preparing a radio-labelled leukotriene inhibitor, indicating potential applications in medical imaging and pharmacological research (Duelfer & Gala, 1991).

Anti-inflammatory Activity

- N-Pyridinyl(methyl) Derivatives: A series of compounds, including N-pyridinyl(methyl) derivatives, were evaluated for their anti-inflammatory activity, showing potential in developing new anti-inflammatory agents (Collin et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-(1-heptyl-4-hydroxy-2-oxopyridin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-3-4-5-6-7-9-16-10-8-13(17)12(15(16)19)11-14(18)20-2/h8,10,17H,3-7,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHKEUOWDIVSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=CC(=C(C1=O)CC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2477815.png)

![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2477826.png)

![2-[[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoic acid](/img/structure/B2477828.png)

![4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2477830.png)

![Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride](/img/structure/B2477832.png)